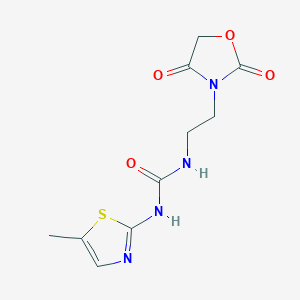
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea, also known as DMU-212, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMU-212 is a urea derivative that has been synthesized through a multistep process. The compound has been shown to have promising results in preclinical studies as an anticancer and anti-inflammatory agent.
Applications De Recherche Scientifique
Synthesis and Derivatives
- Synthesis of Glycolurils and Analogues : Glycolurils, including structures similar to 1-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea, have extensive applications in pharmacology (as antibacterial and neurotropic agents), explosives, gelators, and as building blocks in supramolecular chemistry. New synthesis methods for glycolurils and their analogues continually attract research interest (Kravchenko, Baranov, & Gazieva, 2018).
Antimicrobial and Antidiabetic Agents
- Urea and Thiourea Derivatives as Antimicrobial Agents : Urea and thiourea derivatives, including compounds structurally related to the specified molecule, have been prepared and evaluated as antimicrobial agents. These compounds have shown significant antimicrobial activities, contributing to the development of new therapeutics (Faidallah, Khan, & Asiri, 2011).
Supramolecular Chemistry and Materials Science
- Building Blocks in Supramolecular Chemistry : Compounds like 1-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea serve as building blocks in supramolecular chemistry. Their unique structural features facilitate the formation of complex molecular assemblies, useful in materials science and nanotechnology (Kravchenko et al., 2018).
Synthesis and Biological Activity
- Synthesis of Novel Urea Derivatives and Biological Activity : Novel urea derivatives, including structures related to the specified chemical, have been synthesized and evaluated for various biological activities. These studies contribute to the development of new drugs and therapeutic agents (B. Shankar et al., 2017).
Catalysis and Organic Synthesis
- Use in Catalysis : Certain urea derivatives, structurally related to the specified compound, have been used as catalysts in organic synthesis, demonstrating the versatility and utility of these compounds in chemical transformations (Zhang, Lee, & Widenhoefer, 2009).
Pharmaceutical Research
- Development of New Pharmaceuticals : Research into urea derivatives, similar to the specified compound, contributes to the development of new pharmaceuticals, expanding the range of therapeutic options available for various diseases and health conditions (Cantello et al., 1994).
Propriétés
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-6-4-12-9(19-6)13-8(16)11-2-3-14-7(15)5-18-10(14)17/h4H,2-3,5H2,1H3,(H2,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJYNQNFHVUYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-3-(5-methylthiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

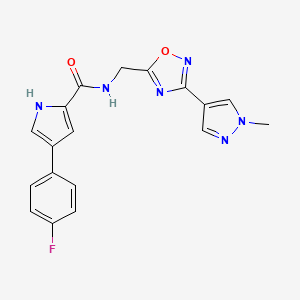

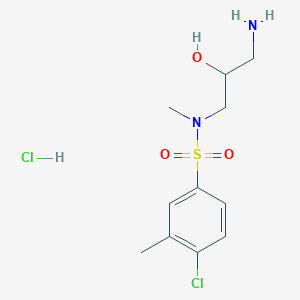

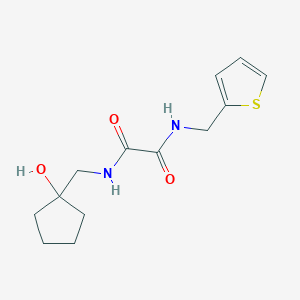
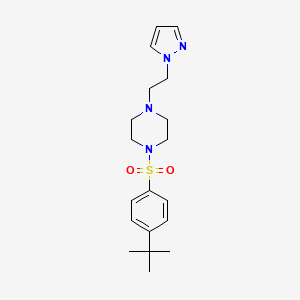
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988770.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)
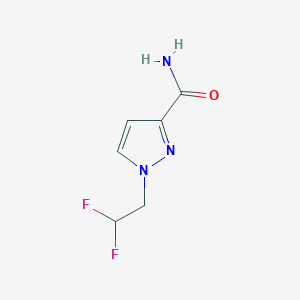
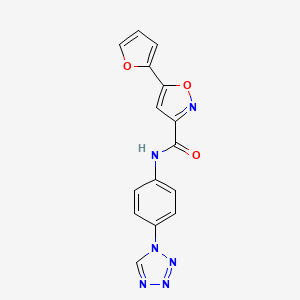
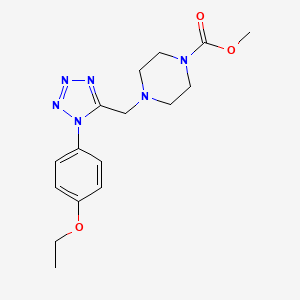

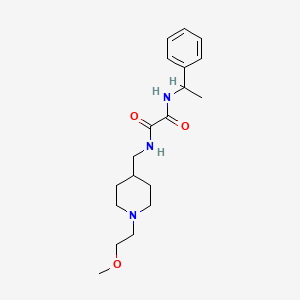
![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)